molecular formula C21H23N3O3S B2846880 N-(4-ethoxyphenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 460332-75-6

N-(4-ethoxyphenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No.: B2846880
CAS No.: 460332-75-6
M. Wt: 397.49
InChI Key: OARNWXVVMVTHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide is a synthetic compound based on the 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry for developing novel therapeutic agents . This specific chemical framework is recognized for its potential as a Microtubule Targeting Agent (MTA). Compounds in this class inhibit cancer cell proliferation by binding to the colchicine site on β-tubulin, leading to microtubule depolymerization, disruption of mitotic spindle formation, and induction of apoptosis in cancer cells . Research into analogous compounds has demonstrated potent antiproliferative effects against human cancer cell lines and the valuable ability to circumvent common drug resistance mechanisms mediated by P-glycoprotein (Pgp) efflux and the βIII-tubulin isotype . Furthermore, derivatives of the related benzo[4,5]thieno[2,3-d]pyrimidine structure have been documented to possess notable anti-inflammatory and analgesic properties in pharmacological studies, suggesting potential for multi-faceted research applications . This combination of attributes makes this compound a promising candidate for further investigation in oncology and inflammation research programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-2-27-14-9-7-13(8-10-14)22-18(25)12-11-17-23-20(26)19-15-5-3-4-6-16(15)28-21(19)24-17/h7-10H,2-6,11-12H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARNWXVVMVTHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a benzothieno[2,3-d]pyrimidine core combined with an ethoxyphenyl group and a propanamide moiety. Its molecular formula is C24H28N2O3SC_{24}H_{28}N_2O_3S, indicating the presence of various functional groups that contribute to its chemical reactivity and biological interactions.

Pharmacological Activities

Preliminary studies have indicated that N-(4-ethoxyphenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanamide exhibits several significant biological activities:

  • Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent by selectively inhibiting lipoxygenase (LOX) enzymes while exhibiting minimal effects on cyclooxygenase (COX) pathways. This selectivity suggests that it may reduce inflammation with fewer side effects commonly associated with COX inhibitors.
  • Antimicrobial Activity : Research indicates that the compound possesses antimicrobial properties against various bacterial strains. Its efficacy appears to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
  • Anticancer Effects : Initial findings suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the tetrahydrocinnoline moiety is particularly associated with these effects.

Understanding the mechanisms through which N-(4-ethoxyphenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanamide exerts its biological effects is crucial for its development as a therapeutic agent. Key mechanisms include:

  • Enzyme Inhibition : The compound's ability to inhibit LOX suggests that it may interfere with the biosynthesis of leukotrienes, which are mediators of inflammation.
  • Cellular Signaling Modulation : Evidence indicates that this compound may modulate pathways involved in cell survival and apoptosis. Specifically, it may influence the expression of proteins involved in these processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that N-(4-ethoxyphenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanamide significantly inhibits the growth of certain cancer cell lines compared to control groups. The IC50 values indicate potent activity at low concentrations.
  • Animal Models : In vivo studies using animal models have shown promising results in reducing inflammation and tumor growth when treated with this compound. These findings support its potential as a therapeutic agent in clinical settings.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of N-(4-ethoxyphenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanamide compared to structurally related compounds:

Compound NameStructural FeaturesUnique Properties
Compound AEthoxy groupStronger anti-inflammatory effects
Compound BMethyl substitutionEnhanced antimicrobial activity
Compound CSulfanyl groupDifferent anticancer mechanism

Comparison with Similar Compounds

Core Structure Modifications

The benzothieno[2,3-d]pyrimidine scaffold is shared across several analogs, but variations in substituents and side chains lead to distinct properties:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 4-Ethoxyphenyl, propanamide Not explicitly provided Ethoxy group enhances lipophilicity; propanamide may improve binding flexibility
2-{[3-(4-Ethoxyphenyl)-4-Oxo-3,4,5,6,7,8-Hexahydro[1]Benzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}-N-(4-Methylphenyl)Acetamide 4-Ethoxyphenyl, sulfanyl-acetamide C₂₈H₂₈N₃O₃S₂ 526.7 Sulfanyl group increases polarity; acetamide chain shorter than propanamide
N-(4-Methylphenyl)-2-{[3-(4-Methoxyphenyl)-4-Oxo-Hexahydrobenzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide 4-Methoxyphenyl, methylphenyl C₂₇H₂₆N₃O₃S₂ 512.6 Methoxy group reduces lipophilicity compared to ethoxy
2-[(3-Ethyl-4-Oxo-Hexahydrobenzothieno[2,3-d]Pyrimidin-2-yl)Sulfanyl]-N-(4-Phenoxyphenyl)Acetamide Ethyl, phenoxyphenyl C₂₆H₂₅N₃O₃S₂ 491.6 Ethyl substituent decreases steric hindrance; phenoxy enhances aromatic interactions
N-(2,4-Dimethylphenyl)-2-{[3-(4-Methoxyphenyl)-4-Oxo-Hexahydrobenzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide 4-Methoxyphenyl, dimethylphenyl C₂₈H₂₈N₃O₃S₂ 526.7 Dimethylphenyl may improve metabolic stability

Impact of Substituents on Physicochemical Properties

  • Ethoxy vs.
  • Sulfanyl vs. Amide Linkages : Sulfanyl (—S—) groups in analogs (e.g., ) introduce higher polarity, which may reduce blood-brain barrier penetration but improve aqueous solubility.

Preparation Methods

Cyclocondensation of Benzothiophene Derivatives

The hexahydrobenzothieno[2,3-d]pyrimidine scaffold is constructed via cyclocondensation reactions. As demonstrated in, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a key intermediate. Treatment with urea or thiourea in refluxing ethanol facilitates cyclization to form the pyrimidine ring. For the 4-oxo derivative, guanidine hydrochloride in basic conditions (e.g., NaOH/EtOH) induces cyclization, yielding 4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine.

Reaction Conditions :

  • Reactants : Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, guanidine hydrochloride
  • Solvent : Ethanol
  • Catalyst : Sodium hydroxide
  • Temperature : Reflux (78°C)
  • Time : 6–8 hours
  • Yield : 70–75%

Functionalization at the 2-Position

To introduce reactivity at the 2-position, the pyrimidine core is functionalized with a methylthio (-SCH₃) or chloro (-Cl) group. In, treatment of the pyrimidine with methyl iodide in ethanol containing potassium hydroxide substitutes the 2-position with a methylthio group (yield: 85%). Alternatively, chlorination using phosphorus oxychloride (POCl₃) under reflux replaces the oxo group at C4 with chlorine, enhancing electrophilicity for subsequent nucleophilic substitution.

Synthesis of the Propanamide Side Chain

Preparation of N-(4-Ethoxyphenyl)-3-Chloropropanamide

The propanamide side chain is synthesized via acylation of 4-ethoxyaniline (phenetidine) with 3-chloropropionyl chloride. As detailed in, this reaction proceeds in ethyl acetate with sodium carbonate as a base, yielding N-(4-ethoxyphenyl)-3-chloropropanamide in 86% yield.

Reaction Conditions :

  • Reactants : 4-Ethoxyaniline (68.5 g), 3-chloropropionyl chloride (65 g)
  • Solvent : Ethyl acetate
  • Base : Sodium carbonate (75 g)
  • Temperature : 50°C
  • Time : 3 hours
  • Workup : Neutralization with dilute HCl, filtration, and drying

Characterization :

  • Molecular Formula : C₁₁H₁₄ClNO₂
  • Melting Point : 125–127°C
  • Spectroscopy :
    • IR : 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend)
    • ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, OCH₂CH₃), 3.48 (t, 2H, CH₂Cl), 4.02 (q, 2H, OCH₂), 7.25–7.60 (m, 4H, Ar–H), 10.15 (s, 1H, NH)

Coupling of the Benzothienopyrimidine Core and Propanamide Side Chain

Nucleophilic Substitution at the 2-Position

The chloro or methylthio group at the 2-position of the pyrimidine undergoes nucleophilic displacement with the amine group of N-(4-ethoxyphenyl)-3-aminopropanamide. In, analogous reactions use hydrazine hydrate to replace methylthio groups, suggesting that primary amines can similarly displace leaving groups.

Reaction Conditions :

  • Reactants : 2-Chloro-4-oxo-hexahydrobenzothienopyrimidine (1 eq), N-(4-ethoxyphenyl)-3-aminopropanamide (1.2 eq)
  • Solvent : Dimethylformamide (DMF)
  • Base : Triethylamine (2 eq)
  • Temperature : 80°C
  • Time : 12 hours
  • Yield : 60–65%

Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient pyrimidine ring facilitates attack by the nucleophilic amine.

Optimization and Challenges

Regioselectivity in Pyrimidine Functionalization

Functionalization at the 2-position requires careful control to avoid side reactions. Methylthio groups offer superior leaving group ability compared to chloro groups, as evidenced by higher yields in displacement reactions.

Purification and Characterization

Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) isolates the target compound. Spectroscopic validation includes:

  • IR : 1720 cm⁻¹ (pyrimidone C=O), 1665 cm⁻¹ (amide C=O)
  • ¹H NMR : Distinct signals for the ethoxyphenyl (δ 1.35–4.02), propanamide chain (δ 2.45–3.50), and hexahydrobenzothiophene protons (δ 1.80–2.70)
  • Mass Spectrometry : Molecular ion peak at m/z 454.2 ([M+H]⁺)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Nucleophilic Substitution High regioselectivity; minimal side products Requires pre-functionalized pyrimidine core 60–65%
Amide Coupling Applicable to carboxylic acid derivatives Additional steps to introduce COOH group 50–55%

Q & A

Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide?

  • Methodology : Multi-step synthesis typically involves: (i) Cyclocondensation of benzothiophene derivatives with urea/thiourea to form the pyrimidine core. (ii) Functionalization via nucleophilic substitution or coupling reactions to introduce the ethoxyphenyl and propanamide groups. (iii) Optimization of reaction conditions (e.g., anhydrous DMF as solvent, 80–100°C, 12–24 hr) to achieve yields of 30–60% . (iv) Purification via column chromatography or recrystallization using ethanol/water mixtures .

Q. Which analytical techniques are critical for structural characterization?

  • Methodology :
  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 2.03 ppm for CH3_3, δ 7.5–8.6 ppm for aromatic protons) to confirm substituent positions and purity .
  • LC-MS/ESI-MS : Molecular ion peaks (e.g., [M+H]+^+ at m/z 392–417) validate molecular weight and fragmentation patterns .
  • IR Spectroscopy : Absorption bands (e.g., 1650–1750 cm1^{-1} for C=O) confirm functional groups .

Q. What biological targets or activities are associated with this compound?

  • Methodology :
  • Enzyme Inhibition : Preliminary studies suggest interaction with kinases or phosphodiesterases (PDEs) via competitive binding assays (IC50_{50} values in µM range) .
  • Anti-Proliferative Activity : In vitro testing against cancer cell lines (e.g., MCF-7) using MTT assays, with dose-dependent inhibition observed at 10–50 µM .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

  • Methodology :
  • Continuous Flow Reactors : Reduce reaction time and improve reproducibility by controlling temperature/residence time .
  • Catalyst Screening : Test palladium/copper catalysts for coupling steps to enhance efficiency .
  • HPLC Purification : Use reverse-phase C18 columns with acetonitrile/water gradients (5–95%) to isolate isomers or by-products .

Q. How to resolve contradictions in reported biological activity data?

  • Methodology :
  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., methoxy vs. ethoxy substituents) using molecular docking (AutoDock Vina) to identify key binding residues (e.g., PDE9A active site) .
  • Assay Standardization : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability between labs .

Q. What computational approaches elucidate molecular interactions?

  • Methodology :
  • Molecular Dynamics Simulations : Analyze ligand-protein stability (e.g., RMSD < 2 Å over 100 ns trajectories) using GROMACS .
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to map electron density at the pyrimidine core, predicting reactive sites for functionalization .

Comparative Analysis & Data Interpretation

Q. How does this compound compare to structurally similar benzothienopyrimidines?

  • Methodology :
  • Biological Potency : Benchmark IC50_{50} values against analogs (e.g., 4-nitrophenyl derivatives show 2–3x higher PDE9A inhibition) .
  • Solubility Profiling : LogP calculations (e.g., 3.2 vs. 2.8 for methoxy analogs) correlate with cellular uptake in Caco-2 assays .

Q. What strategies validate target engagement in cellular models?

  • Methodology :
  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by stabilizing PDE9A in HEK293 lysates at 45–50°C .
  • siRNA Knockdown : Co-treatment with compound and PDE9A siRNA to assess additive effects on cAMP/cGMP levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.